5-[(4-Fluorophenoxy)methyl]thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
5-[(4-fluorophenoxy)methyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO3S/c13-8-1-3-9(4-2-8)16-7-10-5-6-11(17-10)12(14)15/h1-6H,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUJPWHNMWTEIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CC=C(S2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Bromothiophene-2-carboxylic Acid Methyl Ester
Thiophene-2-carboxylic acid is esterified using methanol and sulfuric acid (Yield: 92%), followed by bromination at C5 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C (Yield: 85%).
Reaction conditions :
- Catalyst : None (radical bromination)
- Solvent : DMF
- Temperature : 0°C → room temperature
Cross-Coupling with (4-Fluorophenoxy)methylboronic Acid
The brominated intermediate reacts with (4-fluorophenoxy)methylboronic acid under Pd catalysis:
Pd(PPh3)4 (2 mol%), K2CO3 (3 eq),
DME/H2O (4:1), 80°C, 12 h
Key data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Purity (HPLC) | 98.5% |
| Turnover Number (TON) | 390 |
This method’s efficiency stems from the boronic acid’s commercial availability and the reaction’s scalability.
Friedel-Crafts Alkylation Strategy
Adapting Friedel-Crafts protocols from WO2012160218, this route employs AlCl3-mediated alkylation to install the (4-fluorophenoxy)methyl group:
Generation of (4-Fluorophenoxy)methyl Chloride
4-Fluorophenol reacts with chloromethyl methyl ether (MOMCl) in dichloromethane (DCM) with pyridine (Yield: 88%).
Electrophilic Substitution on Thiophene-2-carboxylic Acid
Reaction conditions :
- Catalyst : Anhydrous AlCl3 (1.2 eq)
- Solvent : Nitromethane
- Temperature : −10°C → 25°C (12 h)
Performance metrics :
| Metric | Value |
|---|---|
| Isolated yield | 65% |
| Regioselectivity | 5:1 (C5:C4) |
| Byproducts | <5% di-substituted |
While less efficient than Suzuki coupling, this method avoids precious metal catalysts, reducing costs for industrial applications.
Nucleophilic Etherification via Williamson Synthesis
This three-step sequence prioritizes modularity for structural analogs:
Synthesis of 5-(Chloromethyl)thiophene-2-carboxylic Acid
Thiophene-2-carboxylic acid undergoes formylation (Vilsmeier-Haack) followed by NaBH4 reduction to 5-(hydroxymethyl)thiophene-2-carboxylic acid (Yield: 74%). Treatment with SOCl2 converts the alcohol to chloride (Yield: 91%).
Ether Formation with 4-Fluorophenol
Optimized conditions :
- Base : K2CO3 (2.5 eq)
- Solvent : Acetonitrile
- Temperature : Reflux (82°C, 8 h)
Yield : 68% with 99% C5 selectivity.
Hydrolytic Methods for Carboxylic Acid Formation
Final hydrolysis of ester precursors (e.g., methyl or ethyl esters) employs:
Basic hydrolysis :
NaOH (2M), EtOH/H2O (1:1), 70°C, 4 h
Yield : Quantitative (≥99%)
Acidic hydrolysis :
HCl (6M), THF, reflux, 6 h
Yield : 95% (with decarboxylation risk)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Cost ($/g) | Scalability | Purity (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | 78 | 12.50 | High | 98.5 |
| Friedel-Crafts | 65 | 8.20 | Medium | 95.2 |
| Williamson Ether | 68 | 10.80 | Low | 97.8 |
Key insights :
- Suzuki-Miyaura : Optimal for small-scale, high-purity applications.
- Friedel-Crafts : Cost-effective for bulk production despite lower yield.
- Williamson : Best for structural analogs requiring late-stage diversification.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Fluorophenoxy)methyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Chemistry
5-[(4-Fluorophenoxy)methyl]thiophene-2-carboxylic acid serves as a versatile building block in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals. Its structure allows for various chemical modifications, enabling the creation of derivatives with tailored properties.
Key Reactions :
- Oxidation : Can yield sulfoxides or sulfones.
- Reduction : Can produce alcohols or aldehydes.
Biology
Research into the biological activities of this compound reveals promising antimicrobial and anticancer properties. Studies have indicated that it can interact with specific biological targets, modulating enzyme activity and potentially leading to therapeutic effects.
Biological Activity Highlights :
- Antimicrobial Properties : Exhibits activity against various bacterial strains.
- Anticancer Potential : Early studies suggest efficacy against human tumor cells, with mechanisms involving inhibition of cell proliferation.
| Activity Type | Target Organisms/Cells | IC50 Values |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | < 30 µM |
| Anticancer | Human tumor cells | 15.72 µM (GI50) |
Material Science
The compound has applications in the development of advanced materials, including polymers and electronic devices. Its electronic properties make it suitable for use in organic electronics, such as thin-film transistors and solar cells.
Applications in Material Science :
- Organic Electronics : Used in thin-film transistors due to favorable electronic characteristics.
- Liquid Crystals : Derivatives form supramolecular liquid-crystalline complexes, highlighting their potential in display technologies.
Case Study 1: Anticancer Activity
A study assessed the anticancer potential of derivatives of this compound against a panel of human cancer cell lines. The compound demonstrated significant cytotoxic effects with an average growth inhibition rate of 12.53% at a concentration of .
Case Study 2: Antimicrobial Efficacy
In vitro evaluations showed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of the fluorophenoxy group was critical in enhancing its binding affinity to bacterial targets .
Mechanism of Action
The mechanism of action of 5-[(4-Fluorophenoxy)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The thiophene ring can also participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Chlorophenoxy)methyl]thiophene-2-carboxylic acid
- 5-[(4-Bromophenoxy)methyl]thiophene-2-carboxylic acid
- 5-[(4-Methylphenoxy)methyl]thiophene-2-carboxylic acid
Uniqueness
5-[(4-Fluorophenoxy)methyl]thiophene-2-carboxylic acid is unique due to the presence of the fluorine atom in the phenoxy group. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing its metabolic stability and enhancing its binding affinity to target proteins .
Biological Activity
5-[(4-Fluorophenoxy)methyl]thiophene-2-carboxylic acid (CAS No. 74556-80-2) is a compound that has garnered attention for its potential biological activities. This article will explore its biochemical properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a carboxylic acid and a fluorophenoxy group. The molecular formula is C12H11F O2S, and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits potential as an inhibitor in several biochemical pathways, which can be summarized as follows:
- Antimicrobial Activity : Preliminary studies indicate that thiophene derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in antimicrobial therapy.
- Anticancer Properties : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
- Anti-inflammatory Effects : Research suggests that this compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.
Biological Activity Data
A summary of the biological activities reported for this compound is presented in the following table:
| Activity | Target/Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of cytokine release |
Case Studies
Several studies have investigated the biological activity of thiophene derivatives, including this compound:
-
Study on Antimicrobial Activity :
- A study evaluated the efficacy of thiophene derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures showed significant inhibition, suggesting that this compound may exhibit similar properties due to its structural characteristics.
-
Anticancer Mechanisms :
- Research focusing on the anticancer effects highlighted that thiophene derivatives could inhibit cell proliferation in various cancer cell lines. The study demonstrated that these compounds could induce apoptosis via mitochondrial pathways, thereby providing a rationale for further exploration of this compound as a potential anticancer agent.
-
Inflammatory Response Modulation :
- A recent investigation into the anti-inflammatory properties revealed that thiophene derivatives could downregulate TNF-alpha and IL-6 levels in vitro, indicating their potential use in treating inflammatory diseases.
Q & A
Q. What are the recommended synthetic routes for 5-[(4-Fluorophenoxy)methyl]thiophene-2-carboxylic acid, and how can reaction conditions be optimized?
Synthesis typically involves coupling 4-fluorophenol with a thiophene-2-carboxylic acid derivative. A common strategy is to use nucleophilic substitution under alkaline conditions (e.g., K₂CO₃ in DMF) to facilitate ether bond formation between the fluorophenol and a methylthiophene intermediate . Ester intermediates (e.g., methyl esters) are often hydrolyzed to the carboxylic acid using NaOH or LiOH. Optimization includes:
- Temperature control : Reactions are conducted at 60–80°C to balance reactivity and side-product formation.
- Catalyst selection : Phase-transfer catalysts like tetrabutylammonium bromide improve yields in biphasic systems.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Q. What analytical techniques are essential for characterizing this compound and verifying its purity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorophenoxy methyl integration at δ ~4.5 ppm for CH₂ and aromatic splitting patterns) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at m/z 293.05 for C₁₂H₁₀FNO₃S) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
- Melting point : A sharp range (e.g., 130–132°C) indicates crystallinity and minimal impurities .
Q. How is the compound screened for preliminary biological activity?
- Antimicrobial assays : Broth microdilution (MIC determination against S. aureus, E. coli) .
- Anti-inflammatory testing : Inhibition of COX-2 via ELISA or prostaglandin E₂ (PGE₂) reduction in RAW 264.7 macrophages .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to doxorubicin .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence biological activity and selectivity?
- Substituent effects : Replacing 4-fluorophenoxy with 2,4-dichlorophenoxy () increases hydrophobicity, enhancing membrane permeability but potentially reducing solubility.
- Carboxylic acid vs. ester : The free acid improves target binding (e.g., COX-2 active site) via hydrogen bonding, while esters (e.g., ethyl) act as prodrugs with delayed hydrolysis .
- SAR studies : Thiophene ring substitution at the 5-position (e.g., pyrrolo[2,3-d]pyrimidine hybrids) boosts antitumor activity by intercalating DNA or inhibiting kinases .
Q. What computational methods are used to predict binding modes and metabolic stability?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like COX-2 (PDB: 1PXX). Key residues (e.g., Arg120, Tyr355) form hydrogen bonds with the carboxylic acid group .
- ADME prediction : SwissADME estimates moderate bioavailability (TPSA ~75 Ų, logP ~2.8) but flags potential P450-mediated oxidation of the thiophene ring .
- Metabolic pathway analysis : LC-MS/MS identifies thiophene-S-oxide intermediates (via CYP3A4/2D6) that form glutathione adducts, suggesting detoxification pathways .
Q. How can contradictory data on antioxidant vs. pro-oxidant effects be resolved?
- Dose-dependent assays : At low concentrations (≤10 µM), the compound scavenges ROS (DPPH/ABTS assays), while higher doses (>50 µM) generate radicals via thiophene ring oxidation .
- Redox profiling : Cyclic voltammetry reveals a reduction potential at −0.45 V (vs. Ag/AgCl), correlating with dual antioxidant/pro-oxidant behavior.
- Cell-based models : Use catalase/SOD inhibitors to clarify context-dependent effects in oxidative stress models .
Methodological Considerations
Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield?
Q. How are stability and storage conditions optimized for long-term use?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
